molecular formula C19H22O B1360581 2',5'-Dimethyl-3-(2,3-dimethylphenyl)propiophenone CAS No. 898792-77-3

2',5'-Dimethyl-3-(2,3-dimethylphenyl)propiophenone

Cat. No. B1360581
CAS RN: 898792-77-3
M. Wt: 266.4 g/mol
InChI Key: XZSRHVWIYLPRDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2’,5’-Dimethyl-3-(2,3-dimethylphenyl)propiophenone is a chemical compound with the molecular formula C19H22O . It has a molecular weight of 266.38 . The IUPAC name for this compound is 3-(2,3-dimethylphenyl)-1-(2,5-dimethylphenyl)-1-propanone .


Molecular Structure Analysis

The InChI code for 2’,5’-Dimethyl-3-(2,3-dimethylphenyl)propiophenone is 1S/C19H22O/c1-13-8-9-15(3)18(12-13)19(20)11-10-17-7-5-6-14(2)16(17)4/h5-9,12H,10-11H2,1-4H3 . This code provides a specific description of the molecular structure, including the number and arrangement of atoms.

Scientific Research Applications

Chemical Synthesis and Structural Analysis

One area of application is in chemical synthesis and structural analysis. For instance, a study by Pomerantz et al. (2002) describes the synthesis and crystal structure analysis of compounds related to 2',5'-Dimethyl-3-(2,3-dimethylphenyl)propiophenone, highlighting the coplanarity of thiophene rings and their solid-state conformations, which are crucial for understanding molecular interactions and properties (Pomerantz, Amarasekara, & Rasika Dias, 2002).

Organic Electronics and Material Science

Another application is in the field of organic electronics and material science. Kong et al. (2009) synthesized organic semiconducting polymers containing fused aromatic rings similar to 2',5'-Dimethyl-3-(2,3-dimethylphenyl)propiophenone. Their work focuses on the electrical properties of these polymers, which are crucial for the development of organic thin-film transistors (Kong et al., 2009).

Photoreactive Compounds in Chemistry

The molecule also finds applications in the development of photoreactive compounds. Zabadal et al. (2001) investigated 2,5-dimethylphenacyl esters, a class of compounds related to 2',5'-Dimethyl-3-(2,3-dimethylphenyl)propiophenone, for their photoreactive properties. This research is significant for organic synthesis and biochemistry where photoremovable protecting groups are essential (Zabadal, Pelliccioli, Klán, & Wirz, 2001).

Polymer Chemistry

In polymer chemistry, the synthesis of polymers and copolymers involving derivatives of 2',5'-Dimethyl-3-(2,3-dimethylphenyl)propiophenone is an area of research. Matsumoto et al. (2005) developed a photosensitive and thermosetting polymer based on similar phenolic compounds, showcasing the potential of these molecules in creating advanced materials with specific desired properties (Matsumoto, Shibasaki, Ando, & Ueda, 2005).

Catalysis and Organic Reactions

The compound is also relevant in the field of catalysis and organic reactions. Baksi et al. (2007) conducted research involving rhodium-mediated C-C bond activation of compounds structurally similar to 2',5'-Dimethyl-3-(2,3-dimethylphenyl)propiophenone, which is significant in understanding complex organic reaction mechanisms and developing new synthetic methodologies (Baksi, Acharyya, Basuli, Peng, Lee, Nethaji, & Bhattacharya, 2007).

properties

IUPAC Name

3-(2,3-dimethylphenyl)-1-(2,5-dimethylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22O/c1-13-8-9-15(3)18(12-13)19(20)11-10-17-7-5-6-14(2)16(17)4/h5-9,12H,10-11H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZSRHVWIYLPRDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C(=O)CCC2=CC=CC(=C2C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30644633
Record name 3-(2,3-Dimethylphenyl)-1-(2,5-dimethylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30644633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

898792-77-3
Record name 3-(2,3-Dimethylphenyl)-1-(2,5-dimethylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30644633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.